4-Amino-1-butanol

説明

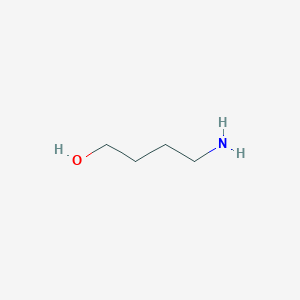

Structure

3D Structure

特性

IUPAC Name |

4-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFRQYKZFKYQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158027 | |

| Record name | 4-Aminobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13325-10-5 | |

| Record name | 4-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13325-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013325105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-1-butanol structural formula and properties

An In-depth Technical Guide to 4-Amino-1-butanol: Structure, Properties, and Applications

Introduction

4-Amino-1-butanol, also known as 4-hydroxybutylamine, is a versatile bifunctional organic compound containing both a primary amine and a primary alcohol functional group.[1][2] Its unique structure makes it a valuable building block and intermediate in a wide range of chemical syntheses, from pharmaceuticals to polymers.[3][4] This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and key applications of 4-Amino-1-butanol, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

4-Amino-1-butanol consists of a four-carbon chain with an amino group at position 4 and a hydroxyl group at position 1.

Caption: Structural Formula of 4-Amino-1-butanol.

Table 1: Chemical Identifiers for 4-Amino-1-butanol

| Identifier | Value |

| IUPAC Name | 4-aminobutan-1-ol[2][5] |

| CAS Number | 13325-10-5[2][5] |

| Molecular Formula | C₄H₁₁NO[2][5] |

| Molecular Weight | 89.14 g/mol [5] |

| SMILES | C(CCO)CN[5] |

| InChI | InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2[5] |

| InChIKey | BLFRQYKZFKYQLO-UHFFFAOYSA-N[5] |

Physicochemical and Spectroscopic Properties

4-Amino-1-butanol is a clear, colorless to light yellow liquid at room temperature.[1][4] It is soluble in water and common organic solvents like chloroform and acetone.[6]

Table 2: Physicochemical Properties of 4-Amino-1-butanol

| Property | Value |

| Melting Point | 16-18 °C[3] |

| Boiling Point | 206 °C[3] |

| Density | 0.967 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | ~1.462[3] |

Table 3: Spectroscopic Data for 4-Amino-1-butanol

| Spectroscopy | Key Features |

| ¹H NMR | Chemical shifts are observed around 3.65 ppm (-CH₂OH), 2.72-2.86 ppm (-CH₂NH₂) and 1.54-1.60 ppm (-CH₂-CH₂-).[7] |

| ¹³C NMR | Spectra available, with characteristic peaks for the four distinct carbon atoms.[8] |

| FT-IR | Conforms to the structure, with characteristic peaks for O-H, N-H, and C-H stretching.[9] |

| Mass Spec. | Mass spectra (GC-MS) are available for identification and analysis.[5] |

Synthesis and Experimental Protocols

4-Amino-1-butanol can be synthesized through various chemical and biological routes. Common methods include the reduction of 4-aminobutanoic acid or its esters, the reductive amination of 4-hydroxybutyraldehyde, and microbiological production.[10][11][12]

Chemical Synthesis: Hydrolysis of N-(4-hydroxybutyl)phthalimide

A high-yield synthesis involves the hydrolysis of N-(4-hydroxybutyl)phthalimide.

Caption: Experimental workflow for the synthesis of 4-Amino-1-butanol.

Detailed Protocol:

-

Reaction Setup: In a 250 ml three-necked flask, combine 43.84 g of N-(4-hydroxybutyl)phthalimide, 200 ml of water, and 16 g of solid sodium hydroxide.[10]

-

Reaction: Stir the mixture evenly and heat to reflux at 100 °C for 10 hours.[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.[10] Adjust the pH of the solution to 10 using 6 mol/L hydrochloric acid.[10]

-

Extraction: Perform two extractions on the aqueous solution, each with 100 ml of chloroform.[10]

-

Washing and Drying: Wash the combined organic phases with 50 ml of saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate.[10]

-

Purification: Remove the chloroform using a rotary evaporator.[10] The resulting crude product is then purified by vacuum distillation at a temperature of 94±2° C and a pressure of 0.6 to 0.7 kPa.[10]

-

Final Product: Cool the distilled product to room temperature to obtain pure 4-aminobutanol. This method can yield a product with a purity of 99.5%.[10]

Biosynthesis from Glucose

Metabolically engineered Corynebacterium glutamicum can produce 4-Amino-1-butanol from glucose. This is achieved by introducing a pathway that converts putrescine (PUT) to 4-Amino-1-butanol using a putrescine aminotransferase and an aldehyde dehydrogenase from E. coli.[10] Fed-batch cultivation of the engineered strain has been shown to produce up to 24.7 g/L of 4-Amino-1-butanol.

Applications in Research and Drug Development

4-Amino-1-butanol is a key intermediate in the synthesis of a variety of important molecules.

-

Pharmaceutical Intermediate: It is used in the synthesis of bioactive molecules and drugs, including as a precursor for the neurotransmitter γ-aminobutyric acid (GABA).[2][6] It is also utilized in the total synthesis of alkaloids such as (+)-fawcettimine.[3]

-

Polymer Synthesis for Gene Delivery: It serves as a linker in the creation of highly branched poly(β-amino esters) (HPAEs), which are used as biodegradable polymers for gene delivery.[3]

-

Copolymer Modification: It is used as a side chain to modulate the antimicrobial and hemolytic activities of copolymers.[3]

-

Other Industrial Uses: It finds applications in personal care products and is being investigated for its potential in CO2 capture due to its high solubility for the gas.[4]

Biological Significance: Precursor to GABA

4-Amino-1-butanol is a biochemical precursor to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[2] The conversion is a two-step enzymatic process.

Caption: Conversion of 4-Amino-1-butanol to GABA.

This pathway is analogous to the conversion of 1,4-butanediol to γ-hydroxybutyric acid (GHB).[2] The initial oxidation of 4-Amino-1-butanol is catalyzed by aldehyde reductase (ALR) to form the intermediate γ-aminobutyraldehyde (GABAL), which is then further oxidized by aldehyde dehydrogenase (ALDH) to yield GABA.[13]

Safety and Handling

4-Amino-1-butanol is classified as a corrosive substance that can cause severe skin burns and eye damage.[14]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[14] Avoid breathing fumes and wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as acids and strong oxidizing agents.[14]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[14] If on skin, remove contaminated clothing and rinse skin with water.[14] If inhaled, move the person to fresh air.[14] If swallowed, rinse mouth and do NOT induce vomiting; call a physician immediately.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DSpace [open.bu.edu]

- 7. 4-Amino-1-butanol(13325-10-5) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Amino-1-butanol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 11. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]

- 12. CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents [patents.google.com]

- 13. GABA - Wikipedia [en.wikipedia.org]

- 14. medchemexpress.com [medchemexpress.com]

physicochemical properties of 4-Amino-1-butanol

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-1-butanol

Introduction

4-Amino-1-butanol, also known as 4-hydroxybutylamine, is a versatile bifunctional molecule containing both a primary amine and a primary alcohol functional group.[1] Its structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] This document provides a comprehensive overview of the core , along with relevant experimental protocols and a logical workflow for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 4-aminobutan-1-ol | [3] |

| CAS Number | 13325-10-5 | [4] |

| Molecular Formula | C4H11NO | [5] |

| Molecular Weight | 89.14 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | 16-18 °C | [6][7] |

| Boiling Point | 206 °C | [6][7] |

| Density | 0.967 g/mL at 25 °C | [2][6] |

| Flash Point | 104 °C (219.2 °F) | [7] |

| Water Solubility | Miscible | [6] |

| Other Solubilities | Acetonitrile (Slightly), Chloroform (Sparingly), Methanol (Slightly) | [8] |

| pKa | 15.10 ± 0.10 (Predicted) | [6] |

| pKb | 3.68 | [9] |

| Refractive Index (n20/D) | ~1.462 | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of every physicochemical property are extensive. Standard validated methods such as those outlined by the OECD Guidelines for the Testing of Chemicals are typically employed. Below is a representative experimental protocol for the synthesis of 4-Amino-1-butanol, which is a key process for its utilization in research and development.

Synthesis of 4-Amino-1-butanol via Reduction

A common method for synthesizing 4-Amino-1-butanol involves the reduction of a suitable precursor, such as a nitrile or an azide derivative. One general approach involves the reduction of an intermediate using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH4).[8][10]

Objective: To synthesize 4-Amino-1-butanol from an appropriate nitrogen-containing precursor.

Materials:

-

A suitable precursor (e.g., a compound with the structure NC-(CH2)3-OR or N3-(CH2)4-OR where R is a protecting group)

-

Lithium Aluminum Hydride (LiAlH4)[10]

-

Ethyl acetate (for quenching)[8]

-

10% Sodium hydroxide solution[8]

-

Anhydrous sodium sulfate

-

Chloroform (for extraction)[11]

-

Hydrochloric acid (for pH adjustment)[11]

-

Standard laboratory glassware (three-necked flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

An intermediate, such as one derived from the reaction of a starting material with a source of nitrogen, is dissolved in anhydrous tetrahydrofuran in a three-necked flask equipped with a magnetic stirrer, condenser, and a dropping funnel under an inert atmosphere.[8][10]

-

Lithium aluminum hydride is carefully and slowly added to the flask in portions.[8]

-

The reaction mixture is then heated to reflux and maintained for approximately one hour to ensure the completion of the reduction.[8]

-

After the reaction is complete, the mixture is cooled, and the excess lithium aluminum hydride is cautiously quenched by the slow addition of ethyl acetate.[8]

-

A 10% sodium hydroxide solution is then added dropwise to the mixture.[8]

-

The resulting mixture may be filtered to remove solid impurities.[8] The organic phase is then separated.

-

The aqueous phase can be further extracted with a solvent like chloroform.[11]

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed from the dried organic phase using a rotary evaporator.[8][11]

-

The crude product is then purified by distillation under reduced pressure to yield the final 4-Amino-1-butanol product.[8][11]

Visualizations

Synthesis Workflow of 4-Amino-1-butanol

The following diagram illustrates a generalized workflow for the synthesis of 4-Amino-1-butanol, highlighting the key steps from the precursor to the final purified product.

Caption: A generalized workflow for the synthesis of 4-Amino-1-butanol.

Biological Context: Precursor to GABA

4-Amino-1-butanol is an analogue and precursor of the neurotransmitter γ-aminobutyric acid (GABA).[12] The logical relationship of its conversion to GABA is depicted below.

Caption: The metabolic conversion pathway of 4-Amino-1-butanol to GABA.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-1-butanol [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. 4-Amino-1-butanol [chembk.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. 4-Amino-1-butanol | 13325-10-5 [chemicalbook.com]

- 9. 4-Amino-1-butanol(13325-10-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents [patents.google.com]

- 11. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 12. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-Amino-1-butanol (CAS: 13325-10-5)

Introduction

4-Amino-1-butanol, also known as 4-hydroxybutylamine, is a versatile bifunctional organic compound featuring a primary amine and a primary alcohol group.[1][2] Its unique structure makes it a valuable building block and intermediate in a wide range of applications, from pharmaceutical synthesis and polymer chemistry to personal care products and industrial processes.[3][4][5][6] For researchers and drug development professionals, 4-Amino-1-butanol is of particular interest as a precursor to the neurotransmitter γ-aminobutyric acid (GABA) and as a component in the synthesis of complex bioactive molecules.[7] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical and General Data

4-Amino-1-butanol is a colorless to light yellow liquid under standard conditions, characterized by its miscibility in water and other polar solvents.[2][4][8][9][10]

| Property | Value | Citations |

| Identifiers | ||

| CAS Number | 13325-10-5 | [7][11][12] |

| EC Number | 236-364-4 | [11][13] |

| MDL Number | MFCD00008230 | [5][11] |

| PubChem CID | 25868 | [4][7] |

| Chemical Properties | ||

| Molecular Formula | C₄H₁₁NO | [4][7][12] |

| Molecular Weight | 89.14 g/mol | [8][11][14] |

| Appearance | Colorless to pale yellow liquid | [4][8][9] |

| Odor | Amine-like | [8] |

| Physical Properties | ||

| Melting Point | 16-18 °C | [3] |

| Boiling Point | 206 °C (at 1013 hPa) | [3] |

| Density | 0.967 g/mL (at 25 °C) | [3][4] |

| Flash Point | 104 °C (219.2 °F) - closed cup | [11][15] |

| Refractive Index | n20/D ~1.462 | [3] |

| Water Solubility | Miscible | [9] |

| Structure | ||

| SMILES String | NCCCCO | |

| InChI Key | BLFRQYKZFKYQLO-UHFFFAOYSA-N | [12][16] |

Safety and Handling

4-Amino-1-butanol is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][11][13] Proper personal protective equipment (PPE) and handling procedures are mandatory.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Eye Damage 1 | GHS05 | Danger | H318: Causes serious eye damage. |

Handling and Storage Recommendations:

-

Handling: Use only with adequate ventilation and wear protective gloves, clothing, and eye/face protection.[8][13] Avoid breathing vapors or mist.[8][13] Wash hands thoroughly after handling.[8][13]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[8][13] Keep away from incompatible substances and sources of ignition.[13] Recommended storage temperature is between 2°C and 30°C.[3][15]

Synthesis and Manufacturing

4-Amino-1-butanol can be produced through both chemical synthesis and biotechnological fermentation methods.

Chemical Synthesis

A common laboratory-scale synthesis involves the hydrolysis of an N-protected precursor, such as N-(4-hydroxybutyl)phthalimide, using a strong base like sodium hydroxide.[17] The process involves refluxing the reactants, followed by pH adjustment, extraction, and purification by distillation.[17]

Biosynthesis

A sustainable route for producing 4-Amino-1-butanol involves the fermentative production from glucose using metabolically engineered Corynebacterium glutamicum.[3][17] This bioprocess utilizes a synthetic pathway comprising putrescine (PUT) aminotransferase and aldehyde dehydrogenase from Escherichia coli to convert putrescine into 4-Amino-1-butanol.[17] Metabolic engineering strategies, such as optimizing enzyme expression and eliminating competing pathways, have been employed to improve the production yield.[3][17]

Applications in Research and Drug Development

The dual functionality of 4-Amino-1-butanol makes it a highly valuable intermediate in several scientific domains.

-

Pharmaceutical Intermediate: It serves as a key building block in the total synthesis of complex natural products and alkaloids, such as (+)-fawcettimine, (+)-fawcettidine, and (−)-lycojapodine A.[3] It is also used in the preparation of beta-lactam antibiotics.[3][5]

-

Gene Delivery: 4-Amino-1-butanol is utilized as a linker in the synthesis of highly branched poly(β-amino esters) (HPAEs), which are promising non-viral vectors for gene delivery.[3]

-

Polymer Chemistry: It is incorporated as a side chain in copolymers to modulate their antimicrobial and hemolytic activities.[3]

-

Neuroscience Research: As a direct precursor to GABA, it is a valuable tool for studying GABAergic systems and metabolism.[7]

-

Industrial Uses: Beyond the laboratory, it is used in personal care products, the preparation of water-soluble cationic flocculants, ion exchange resins, and as a CO2 absorption agent.[3][5][6]

Biological Conversion Pathway to GABA

4-Amino-1-butanol is an analogue and precursor of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[7] Its conversion in biological systems is a two-step enzymatic process analogous to the metabolism of 1,4-butanediol to γ-hydroxybutyric acid (GHB).[7] First, 4-Amino-1-butanol is oxidized to its intermediate, γ-aminobutyraldehyde (GABAL).[7] Subsequently, GABAL is further oxidized to form GABA.[7]

Experimental Protocols

Protocol: Chemical Synthesis via Hydrolysis

This protocol outlines the synthesis of 4-Amino-1-butanol from N-(4-hydroxybutyl)phthalimide.[17]

Methodology:

-

Combine N-(4-hydroxybutyl)phthalimide, solid sodium hydroxide, and water in a suitable reaction vessel.[17]

-

Heat the mixture to reflux at 100°C and maintain for approximately 10 hours until the reaction is complete.[17]

-

Cool the resulting solution to room temperature.[17]

-

Adjust the pH of the solution to 10 using 6 M hydrochloric acid.[17]

-

Perform a liquid-liquid extraction of the aqueous solution with chloroform (2x).[17]

-

Wash the combined organic phases with a saturated sodium chloride solution, then dry over anhydrous sodium sulfate.[17]

-

Remove the chloroform solvent using a rotary evaporator.[17]

-

Purify the resulting oil via vacuum distillation (e.g., at 94±2°C and 0.6-0.7 kPa) to yield pure 4-Amino-1-butanol.[17]

Protocol: Analytical Characterization by RP-HPLC

This protocol describes a general method for the analysis of 4-Amino-1-butanol using reverse-phase high-performance liquid chromatography (RP-HPLC).[18]

Methodology:

-

Column: A reverse-phase column such as Newcrom R1 is suitable for this analysis.[18]

-

Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid.[18]

-

Analysis: The method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies.[18]

Spectroscopic Data

The structure of 4-Amino-1-butanol has been confirmed by various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): 1H NMR spectra show characteristic peaks corresponding to the protons on the aminobutyl chain and the hydroxyl and amino groups.[1][19]

-

Infrared Spectroscopy (IR): IR spectra display characteristic absorption bands for N-H and O-H stretching vibrations, as well as C-H and C-N bond vibrations.[1][12][20]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, providing information on the molecular weight and fragmentation patterns of the compound.[12][16][20]

This comprehensive data confirms the identity and purity of 4-Amino-1-butanol, which is essential for its application in regulated fields like drug development.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. 4-Amino-1-butanol | 13325-10-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Amino-1-butanol, 98% | Fisher Scientific [fishersci.ca]

- 6. nbinno.com [nbinno.com]

- 7. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

- 8. lobachemie.com [lobachemie.com]

- 9. chemwhat.com [chemwhat.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. 4-アミノ-1-ブタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-Amino-1-butanol [webbook.nist.gov]

- 13. aksci.com [aksci.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 4-Amino-1-butanol | 13325-10-5 | FA49834 | Biosynth [biosynth.com]

- 16. 4-Amino-1-butanol [webbook.nist.gov]

- 17. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 18. 4-Aminobutanol | SIELC Technologies [sielc.com]

- 19. 4-Amino-1-butanol(13325-10-5) 1H NMR [m.chemicalbook.com]

- 20. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Amino-1-butanol from Various Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-amino-1-butanol, a valuable bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details several prevalent methodologies, including the reduction of nitrogen-containing cyclic and acyclic precursors, and microbial biosynthesis. For each method, detailed experimental protocols are provided, and quantitative data are summarized for comparative analysis. Furthermore, relevant biological pathways and experimental workflows are visualized to enhance understanding.

Synthesis via Reduction of 4-Aminobutanoic Acid and its Derivatives

The reduction of 4-aminobutanoic acid (GABA) or its derivatives, such as esters, is a direct and common laboratory-scale method for the synthesis of 4-amino-1-butanol. This transformation requires potent reducing agents capable of reducing a carboxylic acid or ester to a primary alcohol.

Experimental Protocol: Reduction using Borane-Tetrahydrofuran Complex

This protocol is adapted from general procedures for the reduction of amino acids.

Materials:

-

4-Aminobutanoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

6 M Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with 4-aminobutanoic acid.

-

Anhydrous THF is added to suspend the amino acid under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

The BH₃·THF solution is added dropwise to the stirred suspension via the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is cooled to 0 °C, and excess borane is quenched by the slow, dropwise addition of 1 M HCl.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in 6 M NaOH and stirred for 1 hour to hydrolyze the borane-amine complex.

-

The aqueous solution is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield crude 4-amino-1-butanol.

-

The crude product can be purified by vacuum distillation.

Experimental Workflow

Caption: Workflow for the synthesis of 4-amino-1-butanol via borane reduction.

Synthesis from Succinimide (Two-Step Approach)

A direct, high-yield, one-pot reduction of succinimide to 4-amino-1-butanol is not well-documented in the literature. A more plausible approach involves a two-step process: the reduction of succinimide to pyrrolidine, followed by a subsequent ring-opening reaction, although the latter step can be challenging. A more practical route involves the initial hydrolysis of succinimide to succinamic acid, followed by reduction. However, for the purpose of this guide, we will focus on a more established multi-step synthesis originating from a related cyclic precursor, γ-butyrolactone, which can be derived from succinic anhydride (a close relative of succinimide).

Synthesis from γ-Butyrolactone via Gabriel Synthesis

This method involves the ring-opening of γ-butyrolactone with a protected nitrogen source, typically potassium phthalimide, followed by deprotection to yield the amino alcohol.

Experimental Protocol

Step 1: Synthesis of N-(4-hydroxybutyl)phthalimide

-

In a round-bottom flask, potassium phthalimide is suspended in a suitable solvent like dimethylformamide (DMF).

-

γ-Butyrolactone is added to the suspension.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete.

-

The reaction mixture is cooled, and the product is isolated by precipitation and filtration.

Step 2: Hydrolysis of N-(4-hydroxybutyl)phthalimide [1]

-

43.84 g of N-(4-hydroxybutyl)phthalimide is placed in a 250 mL three-necked flask.

-

200 mL of water and 16 g of solid sodium hydroxide are added.

-

The mixture is heated to reflux at 100 °C for 10 hours.

-

After cooling to room temperature, the pH of the solution is adjusted to 10 with 6 M HCl.

-

The aqueous solution is extracted twice with 100 mL of chloroform.

-

The combined organic phases are washed with 50 mL of saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.

-

Chloroform is removed by rotary evaporation.

-

The resulting oil is purified by vacuum distillation at 94±2° C and a pressure of 0.6 to 0.7 kPa to yield pure 4-amino-1-butanol.[1]

Synthesis Pathway

Caption: Gabriel synthesis of 4-amino-1-butanol from γ-butyrolactone.

Synthesis via Reductive Amination of a But-2-ene-1,4-diol Derivative

This industrial approach involves the isomerization of but-2-ene-1,4-diol to 4-hydroxybutyraldehyde, which is then converted to 4-amino-1-butanol via reductive amination.

Experimental Protocol[2]

Step 1: Isomerization of But-2-ene-1,4-diol

-

But-2-ene-1,4-diol is catalytically isomerized to a mixture of 4-hydroxybutyraldehyde and 2-hydroxytetrahydrofuran. This is typically achieved using a rhodium or iridium catalyst.

Step 2: Reductive Amination [2]

-

The mixture from Step 1 is placed in a high-pressure reactor with a hydrogenation catalyst (e.g., Raney nickel or a supported noble metal catalyst).

-

Liquid ammonia (180 mL, 7 mol) is added, and the reactor is pressurized with hydrogen.

-

The reaction is heated to 100 °C and the pressure is maintained at 20 MPa for 10 hours.

-

After cooling and depressurization, the excess ammonia is evaporated.

-

The product is purified by vacuum distillation.

Process Flow

Caption: Synthesis of 4-amino-1-butanol from but-2-ene-1,4-diol.

Microbial Synthesis of 4-Amino-1-butanol

Metabolic engineering offers a sustainable route to 4-amino-1-butanol from renewable feedstocks like glucose.

Microbial Production Protocol Overview[3][4][5]

This process utilizes a metabolically engineered strain of Corynebacterium glutamicum. The engineered pathway involves the conversion of putrescine to 4-amino-1-butanol.

-

Strain Cultivation: The engineered C. glutamicum strain is cultivated in a suitable fermentation medium containing glucose as the primary carbon source.

-

Fermentation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration in a bioreactor. A fed-batch strategy is often employed to maintain optimal glucose levels and maximize product yield.

-

Engineered Pathway: The key enzymatic steps involve a putrescine aminotransferase and an aldehyde dehydrogenase, which are introduced from Escherichia coli.

-

Product Isolation: After fermentation, the cells are separated from the broth, and 4-amino-1-butanol is recovered and purified from the supernatant.

Engineered Metabolic Pathway

Caption: Engineered pathway for microbial synthesis of 4-amino-1-butanol.

Summary of Quantitative Data

| Precursor | Method | Reagents/Conditions | Yield | Purity | Reference(s) |

| 4-Aminobutanoic acid | Reduction | BH₃·THF, reflux | Moderate | High | General |

| γ-Butyrolactone | Gabriel Synthesis & Hydrolysis | 1. K-Phthalimide, DMF; 2. NaOH, H₂O, 100°C | 90.8% | 99.5% | [1] |

| But-2-ene-1,4-diol | Isomerization & Reductive Amination | 1. Ir/Rh catalyst; 2. NH₃, H₂, catalyst, 100°C, 20 MPa | 81% | - | [2] |

| Glucose | Microbial Fermentation | Engineered C. glutamicum, fed-batch culture | 24.7 g/L | - | [3][4][5] |

Biological Significance: Role in GABAergic Signaling

4-Amino-1-butanol is a precursor to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The synthesis of GABA can occur via multiple pathways, including one that proceeds through putrescine, which can be metabolized to 4-aminobutanal and then to GABA. 4-amino-1-butanol can be considered an intermediate in a shunt of this pathway.

Caption: Simplified overview of GABAergic signaling and an alternative GABA synthesis pathway.

References

- 1. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 2. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]

4-Amino-1-butanol: A Technical Guide to its Role as a GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-butanol, also known as 4-hydroxybutylamine, is a structural analogue of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1] While structurally similar, the primary significance of 4-amino-1-butanol in neuropharmacology lies in its role as a metabolic precursor to GABA.[1][2] This technical guide provides a comprehensive overview of 4-amino-1-butanol, focusing on its synthesis, its conversion to GABA, and the general experimental protocols used to characterize GABA analogues. Due to a lack of publicly available data, this guide cannot provide specific quantitative pharmacological data on the direct interaction of 4-amino-1-butanol with GABA receptors. Instead, it offers a framework for the potential evaluation of this and similar compounds.

Introduction

Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the mature mammalian brain, responsible for reducing neuronal excitability.[2] Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. GABA exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. The development of GABA analogues is a cornerstone of neuropharmacology, leading to treatments for epilepsy, anxiety, and other neurological disorders.

4-Amino-1-butanol (4-AB) is a simple aliphatic amino alcohol that shares a four-carbon backbone with GABA. This structural similarity has led to its classification as a GABA analogue. However, its most well-documented role is that of a prodrug or precursor, which can be enzymatically converted to GABA in vivo.[1][2] This conversion is analogous to the metabolic pathway of 1,4-butanediol to γ-hydroxybutyric acid (GHB).[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-amino-1-butanol is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-aminobutan-1-ol | [1] |

| Synonyms | 4-hydroxybutylamine, 4-aminobutanol | [1] |

| Molecular Formula | C4H11NO | [1] |

| Molar Mass | 89.14 g/mol | [1] |

| CAS Number | 13325-10-5 | [1] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

Synthesis of 4-Amino-1-butanol

The synthesis of 4-amino-1-butanol can be achieved through various chemical and biological methods.

Chemical Synthesis

Several chemical routes for the synthesis of 4-amino-1-butanol have been reported. One common method involves the reduction of 4-aminobutanoic acid (GABA) or its esters. Another approach is the reductive amination of 4-hydroxybutyraldehyde. A detailed protocol for a specific chemical synthesis is outlined below.

Protocol: Synthesis from 2-(4-Hydroxybutyl)-2H-isoindole-1,3-dione [4]

-

Reaction Setup: A mixture of 2-(4-hydroxybutyl)-2H-isoindole-1,3-dione and a suitable solvent is prepared in a reaction vessel.

-

Reflux: The mixture is heated to reflux at 100 °C for 10 hours.

-

Cooling and pH Adjustment: The resulting solution is cooled to room temperature, and the pH is adjusted to 10 using 6 mol/L hydrochloric acid.

-

Extraction: The organic phase is extracted twice with 100 ml of chloroform. The combined organic extracts are then washed with 50 ml of saturated sodium chloride solution.

-

Drying and Evaporation: The organic phase is dried over anhydrous sodium sulfate. The chloroform is removed by rotary evaporation.

-

Purification: The product is purified by rectification under reduced pressure (0.6 to 0.7 kPa) at 94±2° C to yield 4-amino-1-butanol with a reported purity of 99.5%.[4]

Microbiological Synthesis

Metabolic engineering has enabled the fermentative production of 4-amino-1-butanol from renewable resources like glucose. This method utilizes genetically modified microorganisms.

Protocol: Fermentative Production using Corynebacterium glutamicum [4]

-

Strain Engineering: A strain of Corynebacterium glutamicum is metabolically engineered to express a synthetic pathway for 4-amino-1-butanol production. This pathway involves the conversion of putrescine to 4-amino-1-butanol via the actions of a putrescine aminotransferase and an aldehyde dehydrogenase from Escherichia coli.

-

Fermentation: The engineered strain is cultured in a bioreactor with a glucose-based medium.

-

Optimization: Culture conditions, such as pH, temperature, and nutrient feed, are optimized to enhance the production of 4-amino-1-butanol.

-

Fed-batch Culture: A fed-batch cultivation strategy is employed to achieve high-titer production of 4-amino-1-butanol.

Pharmacological Profile: A Knowledge Gap

A thorough review of the scientific literature reveals a significant gap in the quantitative pharmacological data for 4-amino-1-butanol's direct interaction with GABA receptors. To date, there are no published studies detailing its binding affinity (Ki), potency (EC50 or IC50), or efficacy (agonist, partial agonist, or antagonist activity) at either GABAA or GABAB receptors. The available information primarily focuses on its role as a metabolic precursor to GABA.

Metabolism: Conversion to GABA

The primary mechanism by which 4-amino-1-butanol is thought to exert GABAergic effects is through its in vivo conversion to GABA. This metabolic pathway is analogous to the conversion of 1,4-butanediol to GHB.[1]

The proposed enzymatic conversion involves a two-step process:[1]

-

Oxidation to Aldehyde: 4-Amino-1-butanol is first oxidized to its corresponding aldehyde, γ-aminobutyraldehyde (GABAL), by alcohol dehydrogenase (ADH) or other aldehyde reductases (ALR).[1]

-

Oxidation to Carboxylic Acid: GABAL is then further oxidized to GABA by aldehyde dehydrogenase (ALDH).[1]

This metabolic conversion is a key area of interest for its potential as a prodrug strategy to increase brain GABA levels, as GABA itself has limited ability to cross the blood-brain barrier.

GABA Receptor Signaling Pathways

GABA mediates its inhibitory effects through two main receptor types, GABAA and GABAB, which activate distinct signaling pathways.

GABAA Receptor Signaling

GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-). The binding of GABA to the GABAA receptor leads to the opening of the channel, allowing Cl- to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential.

GABAB Receptor Signaling

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals. Upon GABA binding, the GABAB receptor activates an associated G-protein, leading to downstream effects such as the opening of potassium (K+) channels and the inhibition of calcium (Ca2+) channels. The opening of K+ channels leads to an efflux of positive ions, which hyperpolarizes the neuron. The inhibition of Ca2+ channels reduces neurotransmitter release from the presynaptic terminal.

Experimental Protocols for Characterization

The following sections outline the general experimental workflows that would be employed to characterize the pharmacological activity of a GABA analogue like 4-amino-1-butanol.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol: General Radioligand Binding Assay for GABAA Receptors

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to prepare a crude membrane suspension containing GABAA receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]muscimol or [3H]GABA) and varying concentrations of the unlabeled test compound (4-amino-1-butanol).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiology

Electrophysiological techniques, such as the two-electrode voltage-clamp in Xenopus oocytes or patch-clamp recordings in cultured neurons, are used to measure the functional effects of a compound on ion channels.

Protocol: General Two-Electrode Voltage-Clamp in Xenopus Oocytes

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for GABAA).

-

Receptor Expression: The oocytes are incubated for 2-7 days to allow for the expression of functional GABA receptors on the cell surface.

-

Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with a buffer solution.

-

Drug Application: GABA is applied to the oocyte to elicit a baseline current response. The test compound (4-amino-1-butanol) is then co-applied with GABA to determine its effect (potentiation or inhibition) on the GABA-evoked current. To test for direct agonist activity, the compound is applied in the absence of GABA.

-

Data Analysis: The changes in current amplitude are measured and analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Conclusion

4-Amino-1-butanol is a structurally simple GABA analogue with a well-established role as a metabolic precursor to GABA. Its synthesis is achievable through both chemical and biotechnological routes. While its potential as a GABA prodrug is of interest, there is a notable absence of published data on its direct pharmacological activity at GABA receptors. The experimental protocols outlined in this guide provide a roadmap for the future characterization of 4-amino-1-butanol and other novel GABA analogues. Such studies are essential to fully elucidate their pharmacological profiles and therapeutic potential. Further research is warranted to fill the existing knowledge gap and to determine if 4-amino-1-butanol possesses any direct activity at GABA receptors, independent of its conversion to GABA.

References

biological significance of 4-Amino-1-butanol

An In-depth Technical Guide on the Biological Significance of 4-Amino-1-butanol

Introduction

4-Amino-1-butanol, also known as 4-hydroxybutylamine, is a bifunctional organic compound containing both an amino group and a primary alcohol group.[1][2][3] This colorless to light yellow liquid is a versatile chemical intermediate with significant roles in biochemistry, pharmaceutical development, and biotechnology.[2][4] Its structural similarity to the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), makes it a molecule of considerable interest to researchers in neuroscience and drug development.[1][5] This guide provides a comprehensive overview of the , its metabolic pathways, experimental protocols, and applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 4-Amino-1-butanol is presented below. This data is crucial for its application in experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C4H11NO | [1][3] |

| Molar Mass | 89.14 g·mol−1 | [1][3] |

| CAS Number | 13325-10-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 0.967 g/mL at 25 °C | [6][7] |

| Melting Point | 16-18 °C | [6][7] |

| Boiling Point | 206 °C | [6][7] |

| Flash Point | 107 °C | [8] |

| Solubility | Miscible in water | [8] |

| Refractive Index | n20/D ~1.462 | [6][7] |

Core Biological Significance: A Precursor to GABA

The primary lies in its role as a precursor to γ-aminobutyric acid (GABA).[1] GABA is the main inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in reducing neuronal excitability.[9] The metabolic conversion of 4-Amino-1-butanol to GABA is analogous to the pathway that converts 1,4-butanediol (1,4-BD) to γ-hydroxybutyric acid (GHB).[1]

The conversion process involves a two-step enzymatic reaction:

-

Oxidation to Aldehyde : 4-Amino-1-butanol is first oxidized to its corresponding aldehyde, γ-aminobutyraldehyde (GABAL). This reaction can be catalyzed by enzymes such as aldehyde reductase (ALR).[1]

-

Oxidation to Carboxylic Acid : GABAL is subsequently oxidized to GABA by the action of aldehyde dehydrogenase (ALDH).[1]

This metabolic pathway highlights 4-Amino-1-butanol as a key intermediate that can influence the endogenous levels of GABA.

Pharmacological and Therapeutic Relevance

The structural and metabolic relationship between 4-Amino-1-butanol and GABA underpins its importance in pharmacology and drug development.

-

GABA Analogue : As a GABA analogue, it is investigated for its potential to modulate the GABAergic system.[1][5] Compounds that influence this system are crucial in treating neurological and psychological disorders such as epilepsy, anxiety, and sleep disorders.

-

Pharmaceutical Intermediate : 4-Amino-1-butanol serves as a versatile building block in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders.[3][4] Its bifunctional nature, possessing both amine and alcohol groups, allows for diverse chemical modifications to produce more complex and targeted drug molecules.[2][4] It is also a key intermediate in the synthesis of antiviral drugs like Famciclovir and Penciclovir.

-

Gene Delivery : It is used as a linker in the synthesis of highly branched poly(β-amino esters) (HPAEs), which are polymers investigated for gene delivery applications.[6]

Biotechnological Production

There is growing interest in producing 4-Amino-1-butanol from renewable resources using metabolically engineered microorganisms.[10][11] This approach offers a sustainable alternative to chemical synthesis. A notable example is the fermentative production of 4-Amino-1-butanol from glucose using engineered Corynebacterium glutamicum.[10][12]

The engineered pathway involves:

-

Conversion of the cellular metabolite putrescine to 4-aminobutanal. This step utilizes a putrescine aminotransferase, such as the one encoded by the ygjG gene from E. coli.[11][12]

-

Reduction of 4-aminobutanal to 4-Amino-1-butanol. This is achieved using an aldehyde dehydrogenase, like the one encoded by the yqhD gene from E. coli.[11][12]

Metabolic engineering strategies, including optimizing gene expression and eliminating competing metabolic pathways, have significantly improved production yields, with fed-batch cultures achieving up to 24.7 g/L of 4-Amino-1-butanol.[10][11]

Other Industrial and Research Applications

Beyond its direct biological and pharmacological roles, 4-Amino-1-butanol is utilized in various other sectors:

-

Agrochemicals : It serves as an intermediate in the synthesis of plant growth regulators, herbicides, and insecticides.[13]

-

Cosmetics : The compound is incorporated into skincare products for its moisturizing properties.[3]

-

Polymer Chemistry : It acts as a functional monomer in the production of specialty polymers.[3]

-

Environmental Technology : It is being explored for applications in CO2 capture due to its solubility characteristics.[4]

Experimental Protocols

Chemical Synthesis from N-(8-hydroxybutyl)phthalimide

This protocol describes a common method for the chemical synthesis of 4-Amino-1-butanol.[12]

-

Materials : N-(8-hydroxybutyl)phthalimide, solid sodium hydroxide (NaOH), water, 6 M hydrochloric acid (HCl), chloroform, saturated sodium chloride solution, anhydrous sodium sulfate.

-

Procedure :

-

Place 43.84 g of N-(8-hydroxybutyl)phthalimide in a 250 ml three-necked flask.

-

Add 200 ml of water and 16 g of solid NaOH.

-

Heat the mixture to reflux at 100 °C and stir for 10 hours.

-

After the reaction is complete, cool the resulting solution to room temperature.

-

Adjust the pH of the solution to 10 using 6 M HCl.

-

Extract the aqueous solution twice with 100 ml portions of chloroform.

-

Wash the combined organic phases with 50 ml of saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the chloroform via rotary evaporation.

-

Purify the resulting crude product by distillation at 94±2 °C under a vacuum of 0.6 to 0.7 kPa to obtain pure 4-aminobutanol.[12]

-

Fermentative Production using Engineered C. glutamicum

This protocol outlines the general steps for the microbial production of 4-Amino-1-butanol.[11][12]

-

Strain : Metabolically engineered Corynebacterium glutamicum harboring a pathway for converting putrescine to 4-Amino-1-butanol (e.g., expressing ygjG and yqhD from E. coli).

-

Culture Medium : A suitable fermentation medium containing glucose as a carbon source, along with nitrogen sources, minerals, and vitamins.

-

Procedure :

-

Prepare a seed culture by inoculating the engineered C. glutamicum strain in a small volume of culture medium and incubating until it reaches the exponential growth phase.

-

Inoculate a bioreactor containing the main fermentation medium with the seed culture.

-

Perform fed-batch fermentation by controlling parameters such as temperature, pH, and dissolved oxygen, and by feeding a concentrated glucose solution to maintain cell growth and product formation.

-

Monitor the production of 4-Amino-1-butanol periodically using methods like HPLC.

-

After the fermentation run (typically 48-72 hours), harvest the culture broth.

-

Separate the cells from the supernatant by centrifugation or filtration.

-

Purify 4-Amino-1-butanol from the supernatant using techniques such as ion-exchange chromatography and distillation.

-

Toxicology and Safety

4-Amino-1-butanol is classified as a hazardous substance that requires careful handling.

-

Hazards : It is corrosive and can cause severe skin burns and serious eye damage.[8][14][15] Inhalation may cause irritation to the respiratory system, and overexposure can lead to serious illness.[8]

-

Safety Precautions : When handling, it is essential to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8][16] Work should be conducted in a well-ventilated area or under a chemical fume hood.[16]

-

Storage : Store in a sealed container in a dry, cool, and well-ventilated place, away from acidic substances.[2][15]

References

- 1. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. GABA analogue - Wikipedia [en.wikipedia.org]

- 6. 4-アミノ-1-ブタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-氨基-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

- 9. mdpi.com [mdpi.com]

- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 11. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 13. bloomtechz.com [bloomtechz.com]

- 14. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. lobachemie.com [lobachemie.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Data of 4-Amino-1-butanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-butanol, a valuable bifunctional molecule in chemical synthesis and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

4-Amino-1-butanol possesses both a primary amine and a primary alcohol functional group, which gives rise to characteristic signals in various spectroscopic analyses. Understanding these spectral signatures is crucial for its identification, purity assessment, and the analysis of its reaction products.

An In-Depth Technical Guide to the Stability and Reactivity Profile of 4-Amino-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-butanol is a bifunctional organic compound featuring both a primary amine and a primary alcohol. This unique structure makes it a valuable building block in the synthesis of a wide range of chemical entities, including pharmaceuticals and polymers. Its role as a precursor to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) further highlights its significance in biological systems.[1] This technical guide provides a comprehensive overview of the stability and reactivity of 4-amino-1-butanol, presenting key data in a structured format, detailing relevant experimental protocols, and illustrating important chemical and biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-amino-1-butanol is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Properties of 4-Amino-1-butanol

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO | [2] |

| Molecular Weight | 89.14 g/mol | [3] |

| CAS Number | 13325-10-5 | [1][3] |

| Appearance | Clear, colorless to slightly yellow liquid | [3] |

| Melting Point | 16-18 °C | [3] |

| Boiling Point | 206 °C | [3] |

| Density | 0.967 g/mL at 25 °C | [3] |

| Flash Point | 104 °C (closed cup) | |

| Water Solubility | Miscible | [3] |

| pKa (predicted) | 15.10 ± 0.10 | [3] |

Stability Profile

4-Amino-1-butanol is a stable compound under standard laboratory conditions. However, its stability is influenced by temperature, pH, and exposure to air and moisture.

Thermal Stability

4-Amino-1-butanol is stable at room temperature but will decompose upon strong heating.[4][5] While a specific decomposition temperature has not been definitively reported in the reviewed literature, thermal decomposition is known to produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][6]

pH Stability

Storage and Handling

4-Amino-1-butanol is hygroscopic and air-sensitive.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place, with a recommended storage temperature below 30°C.[3]

Reactivity Profile

The reactivity of 4-amino-1-butanol is dictated by its two functional groups: the nucleophilic primary amine and the primary alcohol, which can also act as a nucleophile or be deprotonated to form an alkoxide.

Reactivity with Acids and Bases

-

Acids: 4-Amino-1-butanol reacts exothermically with strong acids to form the corresponding ammonium salts.[4]

-

Bases: The hydroxyl group can be deprotonated by strong bases, such as sodium hydride (NaH), to form a sodium alkoxide. This alkoxide is a stronger nucleophile than the parent alcohol.

Nucleophilic Reactivity

Both the amino and hydroxyl groups are nucleophilic and can participate in various substitution and addition reactions.

-

Acylation: The amino and hydroxyl groups can be acylated by reaction with acyl chlorides or acid anhydrides to form amides and esters, respectively. The amino group is generally more nucleophilic and will react preferentially.

-

Alkylation: The amino group can undergo alkylation with alkyl halides.

Intramolecular Cyclization

Under acidic conditions or in the presence of a suitable catalyst, 4-amino-1-butanol can undergo intramolecular cyclization to form pyrrolidine, a five-membered heterocyclic amine. This reaction typically involves the protonation of the hydroxyl group, followed by its departure as water and subsequent nucleophilic attack by the amino group.

Oxidation

The primary alcohol group of 4-amino-1-butanol can be oxidized to an aldehyde and further to a carboxylic acid using appropriate oxidizing agents. Enzymatic oxidation is a key reaction in its biological role as a precursor to GABA.

Biological Significance: The GABA Shunt Pathway

In biological systems, 4-amino-1-butanol is a precursor to the neurotransmitter γ-aminobutyric acid (GABA). This conversion is a part of the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle. The enzymatic conversion of 4-amino-1-butanol to GABA involves a two-step oxidation process.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the stability and reactivity of 4-amino-1-butanol.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of a liquid sample like 4-amino-1-butanol using TGA.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-amino-1-butanol into a hermetically sealable aluminum TGA pan. Seal the pan to prevent evaporation before analysis.

-

Instrument Setup: Place the sealed pan into the TGA instrument. Use an empty, sealed aluminum pan as a reference.

-

Analysis Parameters: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate. Program the instrument to heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Acquisition: Initiate the temperature program and record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition can be determined from the inflection point of the mass loss curve.

Determination of pH Stability by HPLC

This protocol provides a general method to assess the stability of 4-amino-1-butanol at different pH values using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 3, 7, and 10).

-

Sample Preparation: Prepare stock solutions of 4-amino-1-butanol in each buffer to a known concentration (e.g., 1 mg/mL).

-

Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 40 °C) to accelerate potential degradation.

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

HPLC Analysis: Analyze the aliquots by a validated HPLC method. A reversed-phase column (e.g., C18) with a suitable mobile phase and detector (e.g., UV or mass spectrometer after derivatization) can be used for quantification.

-

Data Analysis: Plot the concentration of 4-amino-1-butanol as a function of time for each pH. From this data, the degradation rate constant (k) at each pH can be calculated to construct a pH-rate profile.

Reactivity Study: N-Acylation with Acetyl Chloride

This protocol describes a representative reaction of 4-amino-1-butanol as a nucleophile with an electrophile, acetyl chloride.

Methodology:

-

Reaction Setup: Dissolve 4-amino-1-butanol in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution in an ice bath.

-

Reagent Addition: Slowly add a solution of acetyl chloride in the same solvent to the cooled solution of 4-amino-1-butanol. An excess of a non-nucleophilic base (e.g., triethylamine) should be included to neutralize the HCl byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the resulting N-(4-hydroxybutyl)acetamide by column chromatography or distillation. Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Conclusion

4-Amino-1-butanol is a versatile and reactive molecule with a stability profile that allows for its use in a wide range of chemical transformations. Its hygroscopic and air-sensitive nature necessitates careful storage and handling. The presence of both amino and hydroxyl functional groups provides two sites for nucleophilic attack, enabling the synthesis of diverse derivatives. Its biological role as a precursor to GABA underscores its importance in neuroscience and drug development. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the stability and reactivity of this important chemical intermediate.

References

- 1. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

- 2. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-aminobutan-1-ol [chembk.com]

- 4. 4-Amino-1-butanol(13325-10-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Amino-1-butanol: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-butanol, a structurally simple yet functionally significant bifunctional molecule, has garnered considerable attention in various scientific disciplines. Its importance stems from its role as a versatile chemical intermediate and its close relationship with the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the discovery, historical synthetic approaches, modern preparative methods, and the biological implications of 4-Amino-1-butanol. Detailed experimental protocols for key syntheses are provided, along with a thorough compilation of its physicochemical properties. Furthermore, its metabolic pathway is illustrated to provide a clear understanding of its biological conversion to GABA.

Introduction

4-Amino-1-butanol, also known as 4-hydroxybutylamine, is a primary amino alcohol with the chemical formula C₄H₁₁NO.[1] Its structure incorporates both a primary amine and a primary alcohol functional group, rendering it a valuable building block in organic synthesis.[2] This bifunctionality allows for a wide range of chemical modifications, making it a key precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] Notably, it serves as an intermediate in the production of beta-lactam antibiotics and components of personal care products.[4]

From a biological perspective, 4-Amino-1-butanol is recognized as a precursor to GABA, a crucial neurotransmitter that regulates neuronal excitability.[1] The enzymatic conversion of 4-Amino-1-butanol to GABA underscores its relevance in neuroscience and drug development, particularly in the context of neurological disorders.

Discovery and Historical Context

While a definitive first synthesis of 4-Amino-1-butanol is not clearly documented in readily available historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for bifunctional compounds, particularly amino alcohols, in the late 19th and early 20th centuries. The synthesis of such molecules was driven by the growing interest in understanding the structure and function of naturally occurring substances like amino acids and alkaloids.

Early synthetic efforts for preparing primary amines often involved harsh conditions and resulted in mixtures of primary, secondary, and tertiary amines. The development of methods like the Gabriel synthesis , first reported by Siegmund Gabriel in 1887, provided a more controlled route to primary amines by using potassium phthalimide to avoid over-alkylation.[5] This methodology was later adapted for the synthesis of amino alcohols.

Similarly, the Hofmann rearrangement , discovered by August Wilhelm von Hofmann in 1881, and the Curtius rearrangement , developed by Theodor Curtius in 1885, provided pathways to amines with one less carbon atom from amides and acyl azides, respectively.[6][7] These reactions laid the groundwork for the synthesis of a wide array of amino compounds.

The context for the interest in 4-Amino-1-butanol specifically likely grew with the discovery and study of GABA in the mid-20th century. After GABA was identified as a major amine in the brain in 1950, research into its precursors and metabolic pathways intensified, leading to the investigation of related compounds like 4-Amino-1-butanol.[8][9]

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of 4-Amino-1-butanol is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties of 4-Amino-1-butanol

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO | |

| Molecular Weight | 89.14 g/mol | |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | 16-18 °C | |

| Boiling Point | 206 °C | |

| Density | 0.967 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.462 | |

| Flash Point | 104 °C (closed cup) | |

| Water Solubility | Miscible | [4] |

Table 2: Spectroscopic Data of 4-Amino-1-butanol

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data available, shows characteristic peaks for the aminobutyl chain. |

| ¹³C NMR | Data available, confirms the carbon skeleton. |

| IR Spectroscopy | Shows characteristic absorptions for N-H and O-H stretching. |

| Mass Spectrometry | Mass spectrum available for structural confirmation. |

Experimental Protocols for Synthesis

Several synthetic routes to 4-Amino-1-butanol have been developed, ranging from classical organic reactions to modern biotechnological approaches. Below are detailed protocols for some of the key methods.

Gabriel Synthesis from 4-Bromobutanol

This method provides a controlled synthesis of the primary amine by utilizing a phthalimide protecting group.

Step 1: Synthesis of N-(4-hydroxybutyl)phthalimide

-

To a solution of 4-bromobutanol (1 equivalent) in dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).

-

Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Filter the resulting precipitate (N-(4-hydroxybutyl)phthalimide), wash with water, and dry.

Step 2: Hydrazinolysis to 4-Amino-1-butanol

-

Suspend the N-(4-hydroxybutyl)phthalimide (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the suspension.

-

Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~1.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a strong base (e.g., NaOH) to pH >12 and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-Amino-1-butanol.

Reductive Amination of 4-Hydroxybutanal

This method involves the direct conversion of a hydroxyaldehyde to an amino alcohol.

Protocol:

-

Charge a high-pressure reactor with 4-hydroxybutanal (1 equivalent) and a suitable solvent (e.g., methanol).

-

Add a source of ammonia (e.g., aqueous ammonia or ammonia gas).

-

Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon.

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 atm).

-

Heat the reaction mixture to 80-120 °C and stir for several hours until the reaction is complete (monitored by GC or LC-MS).

-

Cool the reactor, vent the hydrogen, and filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain pure 4-Amino-1-butanol.[10]

Microbiological Synthesis

Recent advancements have enabled the fermentative production of 4-Amino-1-butanol from renewable feedstocks like glucose. This approach utilizes metabolically engineered microorganisms.[11][12]

Experimental Outline:

-

Cultivate a metabolically engineered strain of Corynebacterium glutamicum, harboring genes for putrescine aminotransferase (e.g., ygjG from E. coli) and an aldehyde dehydrogenase (e.g., yqhD from E. coli), in a suitable fermentation medium containing glucose as the primary carbon source.[11][12]

-

Optimize fermentation parameters such as pH, temperature, and aeration to maximize the production of 4-Amino-1-butanol.

-

After fermentation, separate the cells from the culture broth by centrifugation or filtration.

-

Isolate and purify 4-Amino-1-butanol from the supernatant using techniques such as ion-exchange chromatography and distillation.[13]

Biological Significance and Signaling Pathways

The primary biological significance of 4-Amino-1-butanol lies in its role as a precursor to the neurotransmitter GABA.[1] While not a direct neurotransmitter itself, it can be enzymatically converted to GABA in the body.

Metabolic Pathway to GABA

The conversion of 4-Amino-1-butanol to GABA is a two-step enzymatic process analogous to the conversion of 1,4-butanediol to γ-hydroxybutyric acid (GHB).[1]

-

Oxidation to γ-Aminobutyraldehyde (GABAL): 4-Amino-1-butanol is first oxidized at the alcohol functional group to form the intermediate, γ-aminobutyraldehyde. This reaction is catalyzed by enzymes such as alcohol dehydrogenase (ADH) or aldehyde reductase (ALR).[1]

-

Oxidation to GABA: The aldehyde group of GABAL is then further oxidized to a carboxylic acid, yielding GABA. This step is catalyzed by aldehyde dehydrogenase (ALDH).[1]

This pathway highlights the potential for 4-Amino-1-butanol to influence the GABAergic system, which is a key target for many therapeutic drugs, including anxiolytics, sedatives, and anticonvulsants.

Applications in Research and Drug Development

The unique properties of 4-Amino-1-butanol make it a valuable tool in several areas of research and development:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of a variety of pharmaceutical compounds, including anticonvulsants, muscle relaxants, and other central nervous system-acting drugs.[2][4]

-

Polymer Chemistry and Gene Delivery: 4-Amino-1-butanol is used as a linker in the synthesis of highly branched poly(β-amino esters) (HPAEs), which are biodegradable polymers investigated for their potential in gene delivery systems.[3]

-

Neuroscience Research: As a GABA precursor, it can be used in studies to investigate the metabolism and function of the GABAergic system.[1]

-

Material Science: It is employed as a curing agent for resins and as a component in the synthesis of emulsifiers and pigment dispersion aids.[4]

Conclusion

4-Amino-1-butanol is a molecule of significant interest due to its dual role as a versatile chemical building block and a biologically relevant precursor to the neurotransmitter GABA. While its precise historical discovery remains to be pinpointed, its synthesis and utility have evolved with the advancement of organic chemistry. The detailed protocols and compiled data in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this important amino alcohol. Future research will likely continue to explore its applications in novel drug design, advanced materials, and biotechnological production methods.

References

- 1. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

- 2. ia600200.us.archive.org [ia600200.us.archive.org]

- 3. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 4. 4-Amino-1-butanol – Wikipedia [de.wikipedia.org]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. Buy Aminobutanol | 96-20-8 [smolecule.com]